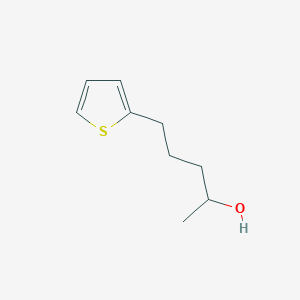

2-(4-Hydroxypentyl)thiophene

描述

Structure

3D Structure

属性

分子式 |

C9H14OS |

|---|---|

分子量 |

170.27 g/mol |

IUPAC 名称 |

5-thiophen-2-ylpentan-2-ol |

InChI |

InChI=1S/C9H14OS/c1-8(10)4-2-5-9-6-3-7-11-9/h3,6-8,10H,2,4-5H2,1H3 |

InChI 键 |

XWRQSGCHCTZQBH-UHFFFAOYSA-N |

规范 SMILES |

CC(CCCC1=CC=CS1)O |

产品来源 |

United States |

Advanced Synthetic Methodologies for 2 4 Hydroxypentyl Thiophene and Analogous Thiophene Alcohol Structures

Strategic Approaches to Thiophene (B33073) Ring Formation with Controlled Hydroxypentyl Substitution

The construction of the thiophene core with a specific substitution pattern is a foundational aspect of synthesizing complex thiophene derivatives. Methodologies can be broadly categorized into those that build the ring from acyclic precursors and those that modify an existing thiophene nucleus.

Cyclization Reactions for Thiophene Nucleus Construction

Building the thiophene ring from linear starting materials offers a direct route to substituted products, with the substitution pattern dictated by the choice of precursors. Classical methods, such as the Paal-Knorr thiophene synthesis, involve the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent to form the thiophene ring. derpharmachemica.compharmaguideline.com Another established method is the Gewald aminothiophene synthesis, which involves the condensation of a ketone with an α-cyanoester in the presence of elemental sulfur and a base to yield 2-aminothiophenes. derpharmachemica.compharmaguideline.com

More contemporary approaches utilize the cyclization of functionalized alkynes. mdpi.com For instance, palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols provides a pathway to substituted thiophenes. mdpi.comorganic-chemistry.org These methods are advantageous as they can construct the thiophene ring with a desired substitution pattern in a single, often atom-economical step. mdpi.com

| Method Name | Key Precursors | Typical Sulfur Source/Reagent | Primary Product Type |

|---|---|---|---|

| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Phosphorus pentasulfide (P4S10), Lawesson's Reagent | Substituted Thiophenes |

| Gewald Synthesis | α-Methylene ketone, Activated nitrile | Elemental Sulfur (S8) | 2-Aminothiophenes |

| Palladium-Catalyzed Heterocyclization | 1-Mercapto-3-yn-2-ols | Internal (from precursor), PdI2/KI catalyst | Substituted Thiophenes |

| Fiesselmann Thiophene Synthesis | Thioglycolic acid, β-chloro- or β-hydroxy-α,β-unsaturated carbonyls/nitriles | Internal (from precursor) | Substituted Thiophenes |

Functionalization of Pre-formed Thiophene Rings for Alkyl Chain Introduction

An alternative to de novo ring synthesis is the functionalization of a pre-existing thiophene ring. This is a common and versatile strategy. Friedel-Crafts acylation is a principal route, where thiophene reacts with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce an acyl group. derpharmachemica.comnih.gov This reaction occurs preferentially at the C2 (α) position. derpharmachemica.com To obtain an alkyl chain, the resulting ketone can be reduced, for example, through a Wolff-Kishner or Clemmensen reduction. derpharmachemica.com

Direct C-H arylation or alkylation using palladium catalysis represents a more modern and efficient approach. organic-chemistry.org These methods can couple thiophenes with various partners, including aryl halides or other heterocycles, with high selectivity and functional group tolerance. organic-chemistry.orgresearchgate.net The introduction of a linear octyl tail onto a thiophene ring, for example, has been shown to increase the donor strength of the ring and enhance solubility. mdpi.com

| Method | Reagents | Intermediate | Key Features |

|---|---|---|---|

| Friedel-Crafts Acylation followed by Reduction | 1. Acyl halide/anhydride, Lewis acid (e.g., AlCl₃) 2. Reducing agent (e.g., N₂H₄/KOH) | 2-Acylthiophene | Classic, reliable two-step method; avoids polyalkylation issues. |

| Direct C-H Arylation/Alkenylation | Aryl/alkenyl halide, Palladium catalyst, Base | Directly coupled product | High atom economy; avoids pre-functionalization of thiophene. |

| Lithiation followed by Alkylation | 1. Strong base (e.g., n-BuLi) 2. Alkyl halide | 2-Lithiothiophene | Forms a new C-C bond with an electrophile; good for specific alkyl groups. |

Targeted Synthetic Routes to 2-(4-Hydroxypentyl)thiophene

The specific synthesis of this compound requires a strategy that precisely controls the structure of the five-carbon side chain and the position of the hydroxyl group.

Palladium-Catalyzed Cross-Coupling Approaches for Hydroxylated Alkyl Side Chains

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is highly effective for synthesizing substituted thiophenes. nih.govsemanticscholar.org A viable strategy for this compound could involve the coupling of a thienylboronic acid or ester with a halo-alcohol, such as 5-bromo-2-pentanol. The palladium(II) acetate/SPhos catalyst system has proven effective for coupling various bromothiophenes with cyclopropylboronic acid, achieving high yields with low catalyst loading. semanticscholar.org This system's tolerance for various functional groups suggests its applicability to substrates containing hydroxyl groups. Such cross-coupling reactions provide a direct and modular route to the target structure.

Catalytic Reduction Methods of Precursor Functionalities

A highly effective and common strategy involves the synthesis of a thiophene derivative with a precursor functional group on the side chain, which is then reduced to the desired alcohol. A key intermediate for this approach is 1-(thiophen-2-yl)pentan-4-one. This ketone can be prepared and subsequently reduced to form the secondary alcohol, this compound. The reduction of the ketone functionality can be achieved with high selectivity using catalytic hydrogenation or, more commonly in a laboratory setting, with hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This approach offers excellent control over the placement of the hydroxyl group at the C4 position of the pentyl chain.

Multi-step Organic Synthesis Sequences Integrating Thiophene and Alcohol Moieties

Constructing this compound often necessitates a multi-step sequence that logically combines different synthetic operations. libretexts.org A plausible and efficient pathway can be designed starting from readily available materials. One such sequence involves the initial functionalization of the thiophene ring followed by chain extension and functional group manipulation.

An exemplary multi-step synthesis could proceed as follows:

Friedel-Crafts Acylation: Thiophene is acylated with glutaric anhydride in the presence of a Lewis acid to produce 4-(2-thenoyl)butanoic acid.

Ketone Reduction: The ketone of the thenoyl group is reduced to a methylene (B1212753) group using a Wolff-Kishner reduction, yielding 5-(thiophen-2-yl)pentanoic acid.

Ketone Formation: The carboxylic acid is converted into the target methyl ketone. This can be achieved by treating 5-(thiophen-2-yl)pentanoic acid with two equivalents of methyllithium, which forms a stable dilithio intermediate that yields 1-(thiophen-2-yl)pentan-4-one upon aqueous workup.

Final Reduction: The final step is the selective reduction of the side-chain ketone to the secondary alcohol using sodium borohydride in an alcoholic solvent, yielding the target compound, this compound.

This sequence represents a logical and practical approach, utilizing a series of well-established and high-yielding reactions to build the desired molecular architecture from simple precursors. upb.roresearchgate.net

Derivatization Strategies for the Hydroxyl Group in Thiophene Context

The hydroxyl group in this compound and analogous thiophene-alcohol structures serves as a versatile anchor for a variety of chemical modifications. These derivatization strategies are pivotal for modulating the physicochemical properties of the parent molecule, including its solubility, polarity, and biological activity. The strategic manipulation of this functional group through etherification, esterification, and controlled redox reactions opens avenues for creating a diverse library of thiophene-containing compounds with tailored characteristics.

Etherification and Esterification Reactions

The conversion of the hydroxyl moiety into an ether or an ester is a fundamental transformation in organic synthesis. These reactions not only alter the steric and electronic environment around the thiophene core but also can introduce new functionalities.

Etherification Reactions

The formation of an ether linkage from the secondary alcohol of this compound can be achieved through several established methodologies. The Williamson ether synthesis and the Mitsunobu reaction are two prominent examples.

The Williamson ether synthesis is a classic and widely used method that proceeds via an S(_N)2 mechanism. researchgate.netresearchgate.net This reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide to form the ether. For a secondary alcohol such as this compound, it is crucial to carefully select the reaction partners to favor substitution over elimination, which can be a competing side reaction. mdpi.com To maximize the yield of the desired ether, the reaction is best designed with the thiophene-alkoxide as the nucleophile and a primary alkyl halide as the electrophile. researchgate.net The use of a strong, non-nucleophilic base, such as sodium hydride (NaH), is often employed to generate the alkoxide in situ.

The Mitsunobu reaction offers a milder alternative for the synthesis of ethers from secondary alcohols. nih.govacs.org This reaction typically employs triphenylphosphine (B44618) (PPh(_3)) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. acs.org A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol carbon, a consequence of the S(_N)2 nature of the nucleophilic attack. nih.govnih.gov This stereospecificity is particularly valuable in the synthesis of chiral thiophene derivatives. The reaction proceeds by the formation of an oxyphosphonium intermediate, which is then displaced by a suitable nucleophile, in this case, another alcohol, to form the ether. nih.gov

| Etherification Method | Key Reagents | Mechanism | Key Features |

| Williamson Ether Synthesis | Strong base (e.g., NaH), Alkyl halide | S(_N)2 | Best with primary alkyl halides to avoid elimination. researchgate.net |

| Mitsunobu Reaction | PPh(_3), DEAD or DIAD, Nucleophilic alcohol | S(_N)2 | Proceeds with inversion of stereochemistry. nih.govnih.gov Milder conditions. |

Esterification Reactions

Esterification of the hydroxyl group in thiophene-alcohols can be accomplished through various methods, including the acid-catalyzed Fischer esterification, the Mitsunobu reaction, and enzymatic catalysis.

Fischer esterification is a well-established method that involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. rsc.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common to use an excess of either the alcohol or the carboxylic acid, or to remove the water formed during the reaction. rsc.org

The Mitsunobu reaction is also highly effective for the synthesis of esters from secondary alcohols. nih.govacs.org In this context, a carboxylic acid acts as the nucleophile that displaces the activated hydroxyl group. nih.gov Similar to its application in etherification, the Mitsunobu esterification proceeds with a clean inversion of stereochemistry, which is a significant advantage for stereocontrolled syntheses. nih.gov

Enzymatic esterification represents a green and highly selective alternative to traditional chemical methods. Lipases are commonly employed enzymes for this transformation due to their ability to function in organic solvents and their high chemo- and regioselectivity. acs.org Enzymatic reactions are often performed under mild conditions, which helps to preserve sensitive functional groups within the molecule. The use of enzymes can also lead to high enantioselectivity in the esterification of racemic alcohols.

| Esterification Method | Key Reagents/Catalyst | Mechanism | Key Features |

| Fischer Esterification | Carboxylic acid, Strong acid catalyst (e.g., H(_2)SO(_4)) | Nucleophilic acyl substitution | Equilibrium-driven reaction. rsc.org |

| Mitsunobu Reaction | PPh(_3), DEAD or DIAD, Carboxylic acid | S(_N)2 | Inversion of stereochemistry. nih.gov Mild conditions. |

| Enzymatic Esterification | Lipase, Acyl donor | Enzyme catalysis | High selectivity, mild conditions, environmentally friendly. acs.org |

Controlled Oxidation and Reduction Pathways of the Alcohol Functionality

The interconversion between the secondary alcohol in this compound and its corresponding ketone, 2-(4-oxopentyl)thiophene, is a fundamental transformation that allows for further functionalization and molecular elaboration. This redox manipulation must be performed with a high degree of control to avoid unwanted side reactions, particularly oxidation of the electron-rich thiophene ring.

Controlled Oxidation

The selective oxidation of the secondary alcohol to a ketone requires the use of mild and chemoselective oxidizing agents. Several modern oxidation protocols are well-suited for this purpose, including the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation. These methods are favored over harsher, chromium-based reagents, as they are generally performed under neutral or mildly basic conditions and exhibit high tolerance for a wide range of functional groups, including the thiophene moiety. researchgate.netacs.org

The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, most commonly oxalyl chloride or trifluoroacetic anhydride, at low temperatures (typically -78 °C). acs.orgnih.gov A hindered non-nucleophilic base, such as triethylamine, is then added to facilitate the elimination reaction that yields the ketone, dimethyl sulfide, and carbon dioxide. acs.org The mild conditions of the Swern oxidation make it an excellent choice for substrates bearing sensitive functional groups. researchgate.net

The Dess-Martin periodinane (DMP) oxidation employs a hypervalent iodine reagent, 1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one, as the oxidant. researchgate.netnih.gov This reaction is typically carried out in chlorinated solvents at room temperature and is known for its high efficiency, short reaction times, and broad functional group compatibility. researchgate.net The DMP oxidation is particularly advantageous as it avoids the use of toxic heavy metals and the often unpleasant byproducts associated with some other oxidation methods. researchgate.net

| Oxidation Method | Key Reagents | Typical Conditions | Advantages |

| Swern Oxidation | DMSO, Oxalyl chloride, Triethylamine | Low temperature (-78 °C) | Mild conditions, high chemoselectivity. acs.orgresearchgate.net |

| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin periodinane | Room temperature, chlorinated solvent | High efficiency, broad functional group tolerance, non-toxic byproducts. researchgate.net |

Controlled Reduction

The reduction of the ketone, 2-(4-oxopentyl)thiophene, back to the secondary alcohol, this compound, can be achieved with high selectivity using hydride-based reducing agents. Sodium borohydride (NaBH(_4)) is a particularly suitable reagent for this transformation. rsc.org

Sodium borohydride is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols. rsc.org It is generally unreactive towards other functional groups such as esters, amides, and, importantly, the thiophene ring under standard conditions. The reaction is typically carried out in protic solvents like methanol (B129727) or ethanol (B145695) at room temperature. The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon. scirp.org

For reductions where stereocontrol is desired, more sophisticated reagents and protocols can be employed. However, for a simple and efficient conversion of the ketone to the secondary alcohol without affecting the thiophene ring, sodium borohydride is often the reagent of choice.

| Reduction Method | Key Reagent | Typical Conditions | Advantages |

| Sodium Borohydride Reduction | Sodium borohydride (NaBH(_4)) | Protic solvent (e.g., methanol, ethanol), room temperature | Mild, selective for aldehydes and ketones, does not reduce the thiophene ring. rsc.org |

Methodological Advancements in Green Chemistry for Thiophene-Alcohol Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for thiophene-containing compounds, including thiophene-alcohols. These methodologies aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key advancements in this area include the use of alternative reaction media, energy-efficient synthesis methods, and the development of one-pot multicomponent reactions.

The use of green solvents is a cornerstone of sustainable chemical synthesis. Water, deep eutectic solvents (DESs), and bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME) are being explored as replacements for traditional volatile organic compounds (VOCs). mdpi.comresearchgate.netsigmaaldrich.com For instance, Pd-catalyzed C-H arylation of thiophene derivatives has been successfully performed in water, even repurposing low-purity industrial wastewater. unito.it The synthesis of 2-aminothiophenes has also been achieved in water using a functionalized polyacrylonitrile (B21495) fiber as a catalyst. mdpi.com Deep eutectic solvents, such as a mixture of choline (B1196258) chloride and glycerol, have been employed as environmentally benign media for the synthesis of thiazole (B1198619) derivatives, a strategy that can be adapted for thiophene synthesis. nih.gov

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. mdpi.com This energy-efficient technique has been successfully applied to the synthesis of thiophene oligomers via Suzuki coupling in a solvent-free manner. acs.orgnih.gov Microwave irradiation has also been utilized for the efficient acylation of alcohols and phenols without the need for catalysts, offering a green route for the derivatization of thiophene-alcohols. nih.gov The rapid and efficient nature of microwave-assisted synthesis aligns well with the principles of green chemistry by reducing energy consumption and potentially minimizing side reactions.

One-pot multicomponent reactions (MCRs) offer significant advantages in terms of atom economy and process efficiency by combining multiple synthetic steps into a single operation without the isolation of intermediates. nih.gov Modifications to classic reactions like the Gewald synthesis have enabled the one-pot synthesis of diverse thiophene derivatives. nih.gov For example, a highly efficient, solvent-free, one-pot synthesis of thiophene derivatives has been developed through the reaction of ammonium (B1175870) thiocyanate, acyl chlorides, α-halo carbonyls, and enaminones. nih.gov These approaches reduce waste and simplify purification procedures, making them attractive from a green chemistry perspective.

| Green Chemistry Advancement | Description | Examples in Thiophene Synthesis | Key Benefits |

| Green Solvents | Replacement of volatile organic compounds with environmentally benign alternatives. | Use of water, deep eutectic solvents (e.g., choline chloride/glycerol), and bio-based solvents (e.g., 2-MeTHF). mdpi.comresearchgate.netunito.itnih.gov | Reduced toxicity, improved safety, potential for solvent recycling. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Solvent-free Suzuki coupling for thiophene oligomers acs.orgnih.gov; catalyst-free acylation of alcohols. nih.gov | Shorter reaction times, higher yields, reduced energy consumption. |

| One-Pot Multicomponent Reactions | Combining multiple reaction steps into a single process. | Modified Gewald synthesis for diverse thiophene derivatives; solvent-free reaction of four components to yield thiophenes. nih.gov | Increased atom economy, reduced waste, simplified workflow. |

Comprehensive Spectroscopic and Advanced Analytical Characterization Methodologies for 2 4 Hydroxypentyl Thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Spin-Spin Coupling Analysis

¹H NMR spectroscopy would be used to identify the number of unique proton environments, their electronic state, and the number of neighboring protons. For 2-(4-Hydroxypentyl)thiophene, one would expect to see distinct signals for the protons on the thiophene (B33073) ring, the aliphatic chain, the hydroxyl group, and the terminal methyl group. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (spin-spin coupling) would reveal which protons are adjacent to one another, confirming the pentyl chain's connection to the thiophene ring. However, specific chemical shift values (in ppm) and coupling constants (in Hz) are not available in published literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Connectivity Assessment

¹³C NMR spectroscopy provides a count of the non-equivalent carbon atoms in a molecule. For this compound, this technique would confirm the presence of all nine carbon atoms. The chemical shifts would differentiate the aromatic carbons of the thiophene ring from the aliphatic carbons of the hydroxypentyl side chain, including the carbon bearing the hydroxyl group (carbinol carbon) and the terminal methyl carbon. Without experimental data, a table of these chemical shifts cannot be generated.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complex Connectivity and Conformational Analysis

Two-dimensional (2D) NMR experiments are critical for unambiguously assembling a molecule's structure by showing correlations between nuclei.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, visually connecting adjacent protons along the pentyl chain and within the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with the carbon atom it is directly attached to, definitively linking the ¹H and ¹³C NMR assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying longer-range (2-3 bond) couplings between protons and carbons. This would be instrumental in confirming the connection point of the pentyl chain to the thiophene ring (C2 position) by showing a correlation between the thiophene protons and the first methylene (B1212753) carbon of the chain, and vice-versa.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms, helping to understand the molecule's preferred conformation.

The absence of published 2D NMR spectra for this compound prevents a detailed connectivity and conformational analysis.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of a molecule's molecular weight and providing structural clues through its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the calculation of its elemental formula (C₉H₁₄OS), distinguishing it from other compounds with the same nominal mass. A specific high-resolution mass measurement for this compound is not documented in the searched sources.

Analysis of Fragmentation Pathways and Isotopic Patterns for Structural Information

When subjected to ionization in a mass spectrometer, the molecule would break apart into characteristic fragment ions. Analyzing these fragments helps to piece together the molecular structure. For this compound, expected fragmentation would likely involve:

Loss of a water molecule (H₂O) from the alcohol.

Cleavage of the C-C bonds in the pentyl chain, particularly alpha-cleavage next to the hydroxyl group.

Fragmentation yielding the stable thiophene ring cation or a thienylmethyl cation.

The presence of sulfur would also produce a characteristic isotopic pattern (a small M+2 peak due to the natural abundance of the ³⁴S isotope). However, without an actual mass spectrum, a detailed analysis of its fragmentation pathways and the creation of a data table of fragments are not possible.

While the methodologies for the comprehensive spectroscopic and analytical characterization of this compound are well-established, the specific experimental data required to conduct this analysis is not available in the public domain. A definitive scientific article with detailed data tables and research findings as specified cannot be generated without access to primary research characterizing this particular compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, IR spectroscopy is instrumental in confirming the presence of the key thiophene ring and the hydroxyl group, as well as providing insights into the molecule's structural arrangement.

Characteristic Vibrational Modes of the Thiophene Ring and Hydroxyl Group

The IR spectrum of this compound is characterized by a combination of vibrational modes originating from the thiophene ring and the hydroxypentyl substituent.

Thiophene Ring Vibrations: The aromatic thiophene ring exhibits several characteristic absorption bands. wikipedia.org These include:

C-H Stretching: The aromatic C-H stretching vibrations of the thiophene ring are typically observed in the region of 3100-3000 cm⁻¹. iosrjournals.orgprimescholars.com

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually appear in the 1600-1350 cm⁻¹ region. For 2-substituted thiophenes, characteristic bands can be found at approximately 1532-1514 cm⁻¹, 1454-1430 cm⁻¹, and 1367-1347 cm⁻¹. iosrjournals.org

C-S Stretching: The C-S stretching vibration within the thiophene ring is typically weaker and can be observed in the range of 850-600 cm⁻¹. iosrjournals.org

C-H Bending: The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern of the ring and for 2-substituted thiophenes, these are found in the 832-710 cm⁻¹ range. iosrjournals.org

Hydroxyl Group and Alkyl Chain Vibrations: The 4-hydroxypentyl side chain gives rise to its own set of characteristic vibrations:

O-H Stretching: The most prominent band for the hydroxyl group is the broad O-H stretching vibration, which typically appears in the region of 3600-3200 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding.

C-H Stretching (Alkyl): The stretching vibrations of the C-H bonds in the pentyl chain are observed in the 2960-2850 cm⁻¹ range.

C-O Stretching: The C-O stretching vibration of the secondary alcohol is expected to produce a strong band in the 1150-1050 cm⁻¹ region.

The table below summarizes the expected characteristic IR absorption frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl | O-H Stretch (Hydrogen-bonded) | 3600 - 3200 (broad) |

| Thiophene Ring | C-H Stretch | 3100 - 3000 |

| Alkyl Chain | C-H Stretch | 2960 - 2850 |

| Thiophene Ring | C=C Stretch | 1600 - 1350 |

| Alkyl Chain | C-H Bend | 1465 - 1375 |

| Alcohol | C-O Stretch | 1150 - 1050 |

| Thiophene Ring | C-S Stretch | 850 - 600 |

| Thiophene Ring | C-H Bend (out-of-plane) | 832 - 710 |

Investigation of Intermolecular and Intramolecular Hydrogen Bonding Interactions

The presence of the hydroxyl group in the this compound molecule introduces the potential for both intermolecular and intramolecular hydrogen bonding. Intermolecular hydrogen bonds occur between the hydroxyl group of one molecule and an electronegative atom (oxygen or the π-system of the thiophene ring) of a neighboring molecule. researchgate.net This type of interaction leads to the formation of dimers or larger molecular aggregates. nih.gov

The most direct evidence of hydrogen bonding in the IR spectrum is the broad nature of the O-H stretching band. mdpi.com In a non-hydrogen-bonded (e.g., in a very dilute solution in a non-polar solvent), a free O-H group would show a sharp absorption band around 3600 cm⁻¹. In the condensed phase (liquid or solid), the presence of strong intermolecular hydrogen bonds causes this band to broaden significantly and shift to a lower frequency (typically 3400-3200 cm⁻¹).

While less likely due to the flexibility and length of the pentyl chain, intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the sulfur atom or the π-electrons of the thiophene ring could also be considered. nih.govrsc.org Such an interaction would likely result in a smaller, but still noticeable, shift in the O-H stretching frequency. The exact nature and extent of hydrogen bonding can be further investigated by studying the effect of concentration and solvent polarity on the O-H stretching band.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the thiophene ring.

Electronic Absorption Spectra and Conjugation Effects

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the thiophene chromophore. Thiophene itself exhibits a strong absorption band around 231 nm, which is attributed to a π → π* transition. pharmatutor.org In this transition, an electron is promoted from a bonding π molecular orbital to an antibonding π* molecular orbital. libretexts.org

The substitution of the thiophene ring can influence the wavelength of maximum absorption (λmax). In the case of this compound, the substituent is an alkyl chain with a hydroxyl group. Since the hydroxypentyl group is not conjugated with the thiophene ring (i.e., it is a saturated chain), it is not expected to significantly extend the π-system. Therefore, the λmax for this compound is expected to be close to that of other 2-alkyl-substituted thiophenes. The primary electronic transition remains the π → π* transition of the thiophene ring. cutm.ac.in A slight bathochromic shift (shift to a longer wavelength) compared to unsubstituted thiophene may be observed due to the hyperconjugative and inductive effects of the alkyl substituent.

The hydroxyl group itself has a potential n → σ* transition, but this typically occurs at shorter wavelengths (below 200 nm) and has a low molar absorptivity, making it less significant in a typical UV-Vis spectrum. slideshare.net The primary use of UV-Vis for this compound is to confirm the presence of the thiophene aromatic system. nih.gov

Chromatographic Techniques for Separation, Purity Assessment, and Quantitative Analysis

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like this compound. nih.gov In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. After separation, the molecule enters the mass spectrometer, where it is ionized (typically by electron impact, EI) and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," allowing for structural elucidation and confirmation. nih.gov

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. However, due to the presence of the alcohol and the alkyl chain, significant fragmentation is anticipated. libretexts.org Key fragmentation pathways would likely include:

Loss of Water: Alcohols readily lose a molecule of water (18 Da) from the molecular ion, leading to a prominent [M-18]⁺ peak.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation for alcohols. This would result in the loss of a propyl radical (C₃H₇, 43 Da) or a thienylethyl radical.

Benzylic-type Cleavage: The bond between the first and second carbon of the pentyl chain is prone to cleavage, as this results in a stable, resonance-stabilized thienylmethyl-type cation. This would lead to a significant peak at m/z 111 (C₄H₃S-CH₂-CH₂⁺).

McLafferty Rearrangement: While less common for secondary alcohols, a McLafferty-type rearrangement could occur, involving the transfer of a gamma-hydrogen to the thiophene ring or sulfur atom, followed by cleavage.

Alkyl Chain Fragmentation: The pentyl chain can fragment, leading to a series of peaks separated by 14 Da (CH₂). whitman.edu

The combination of the retention time from the gas chromatograph and the unique fragmentation pattern from the mass spectrometer provides a high degree of confidence in the identification and quantification of this compound in a sample. nih.gov

The table below shows some of the predicted major fragment ions in the mass spectrum of this compound.

| m/z (mass-to-charge ratio) | Predicted Fragment Ion |

| 184 | [M]⁺ (Molecular Ion) |

| 166 | [M - H₂O]⁺ |

| 141 | [M - C₃H₇]⁺ (alpha-cleavage) |

| 111 | [C₄H₃S-CH₂-CH₂]⁺ (benzylic-type cleavage) |

| 97 | [C₄H₃S-CH₂]⁺ (Thienylmethyl cation) |

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Determinations

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized this compound and for its quantitative determination in various matrices. The method separates the target compound from impurities, starting materials, and by-products based on differential partitioning between a stationary phase and a mobile phase.

For a molecule like this compound, which possesses moderate polarity due to the hydroxyl group and the thiophene ring, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. In this mode, a nonpolar stationary phase, typically a C8 or C18 (octadecylsilane) bonded silica, is used in conjunction with a polar mobile phase. amazonaws.com The separation is driven by the hydrophobic interactions between the alkyl-substituted thiophene and the stationary phase.

A typical HPLC method for the analysis of alkylated thiophene derivatives involves a gradient elution. mdpi.commdpi.com This starts with a higher proportion of a weak solvent (e.g., water) and gradually increases the concentration of a stronger organic solvent (e.g., acetonitrile (B52724) or methanol). This ensures that both more polar impurities elute early and the target compound elutes with a good peak shape in a reasonable time. mdpi.com Detection is commonly achieved using a UV-Vis detector, as the thiophene ring possesses a chromophore that absorbs UV light. For quantitative analysis of thiophenic compounds, detection wavelengths are often set around 230-260 nm. mdpi.comcaymanchem.com

In cases where high sensitivity is required or when analyzing for trace amounts, alternative detectors like a Sulfur Chemiluminescence Detector (SCD) can be employed, which offers high selectivity and sensitivity for sulfur-containing compounds like thiophene. shimadzu.com If the compound exhibits low UV absorbance, chemical derivatization with a UV-active agent can be performed prior to HPLC analysis to enhance detectability. mdpi.comnih.gov Method validation would be performed to establish linearity, accuracy, precision, and limits of detection and quantification over a specified concentration range. mdpi.comnih.gov

Table 1: Representative HPLC Parameters for Analysis of this compound

| Parameter | Typical Value/Condition | Rationale/Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for separation of moderately polar organic compounds. mdpi.commdpi.com |

| Mobile Phase | A: Water (with 0.1% Formic Acid) B: Acetonitrile (with 0.1% Formic Acid) | Acetonitrile provides good peak shape for thiophenic compounds. Formic acid improves peak symmetry and provides ions for potential MS detection. mdpi.comnih.gov |

| Elution Mode | Gradient | Ensures efficient elution of a range of components with varying polarities. mdpi.commdpi.com |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. mdpi.comnih.gov |

| Detector | UV-Vis Diode Array Detector (DAD) | Thiophene ring allows for UV detection. A DAD allows for monitoring at multiple wavelengths (e.g., 234 nm). mdpi.commdpi.comnih.gov |

| Column Temp. | 25-35 °C | Controlled temperature ensures reproducible retention times. |

| Injection Vol. | 5-20 µL | Standard injection volume for analytical HPLC. mdpi.com |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure Determination

While HPLC provides data on purity and quantity, single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide unequivocal proof of structure for this compound, revealing detailed information about its molecular geometry and how the molecules pack together in a crystal lattice. Although a specific crystal structure for this compound is not publicly reported as of this writing, the principles of the analysis and the type of data it would yield can be described based on studies of similar thiophene derivatives. acs.orgnih.gov

Precise Determination of Bond Lengths, Bond Angles, and Torsional Angles

For the thiophene ring itself, bond lengths are expected to be consistent with those reported for other thiophene derivatives, which average around 1.716 Å for S–C bonds, 1.380 Å for C=C double bonds, and 1.402 Å for C–C single bonds. acs.org The analysis would confirm the geometry of the pentyl chain, including the C-C and C-H bond lengths and the tetrahedral geometry around the sp³ carbon atoms. The C-O bond length of the secondary alcohol and the O-H bond length would also be determined. Torsional angles are particularly important for defining the orientation of the hydroxypentyl side chain relative to the plane of the thiophene ring, which can be influenced by crystal packing forces. acs.org

Table 2: Expected Crystallographic Data from a Hypothetical Analysis of this compound

| Parameter | Expected Information | Significance |

|---|---|---|

| Bond Lengths (Å) | S-C, C-C, C=C, C-O, O-H, C-H | Confirms covalent structure and bonding character (e.g., aromaticity of the thiophene ring). acs.org |

| Bond Angles (°) | C-S-C, C-C-C, C-C-O | Defines the local geometry of the thiophene ring and the hydroxypentyl chain. |

| Torsional Angles (°) | Thiophene-C(pentyl)-C(pentyl)-... | Describes the conformation of the flexible alkyl chain and its orientation relative to the aromatic ring. acs.org |

| Unit Cell Data | a, b, c, α, β, γ | Defines the dimensions of the basic repeating unit of the crystal. mdpi.com |

| Space Group | e.g., P-1, P2₁/c | Describes the symmetry elements present within the crystal lattice. mdpi.comresearchgate.net |

Analysis of Crystal Packing and Non-Covalent Interactions (e.g., O-H...N Hydrogen Bonds)

Beyond individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal, a field known as supramolecular chemistry. This packing is governed by non-covalent interactions. For this compound, the most significant of these would be hydrogen bonding involving the hydroxyl group.

While the prompt mentions O-H...N hydrogen bonds as an example, this specific interaction is not possible as the molecule lacks a nitrogen atom. Instead, the hydroxyl group would act as both a hydrogen bond donor (the H atom) and an acceptor (the O atom). This would lead to the formation of strong intermolecular O-H...O hydrogen bonds, where the hydroxyl group of one molecule interacts with the hydroxyl group of a neighboring molecule. These interactions are highly directional and would likely organize the molecules into chains or cyclic motifs. nih.govresearchgate.net

C-H...O interactions: Where a hydrogen atom on the pentyl chain or thiophene ring interacts with the oxygen of a nearby hydroxyl group. researchgate.net

C-H...π interactions: Where a C-H bond points towards the electron-rich face of a thiophene ring on an adjacent molecule. nih.govnih.gov

π-π Stacking: The planar thiophene rings of adjacent molecules may stack on top of each other, offset to reduce repulsion, which is a common feature in the packing of aromatic compounds. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

Investigations into the Chemical Reactivity and Derivatization Pathways of 2 4 Hydroxypentyl Thiophene

Reactivity of the Thiophene (B33073) Heterocyclic Ring System

The thiophene nucleus in 2-(4-hydroxypentyl)thiophene is susceptible to a variety of transformations, primarily driven by its aromatic character and the activating effect of the alkyl substituent.

The thiophene ring is significantly more reactive than benzene (B151609) towards electrophilic aromatic substitution, with substitution occurring preferentially at the C5 (α) position due to the stabilizing effect of the sulfur atom on the adjacent carbocationic intermediate. The alkyl group at the C2 position further enhances this preference. pearson.comwikipedia.orgyoutube.com The mechanism involves the attack of an electrophile on the π-electron system of the thiophene ring to form a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion, followed by the loss of a proton to restore aromaticity. researchgate.netmasterorganicchemistry.com

The regioselectivity of electrophilic substitution on 2-substituted thiophenes is a well-established phenomenon. The directing effect of the alkyl group, in this case, the 4-hydroxypentyl group, reinforces the inherent preference of the thiophene ring for substitution at the C5 position. This is because the alkyl group is an activating group that stabilizes the arenium ion intermediate through an inductive effect. wikipedia.orglibretexts.org Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation will predominantly yield the 2-(4-hydroxypentyl)-5-substituted thiophene derivative. wikipedia.orgmasterorganicchemistry.com

| Reaction | Typical Reagents | Major Product | Reference |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Alkyl-5-nitrothiophene | wikipedia.org |

| Bromination | N-Bromosuccinimide (NBS) in CCl₄ | 2-Alkyl-5-bromothiophene | nih.gov |

| Acylation | Acyl chloride/Lewis acid (e.g., AlCl₃) | 2-Alkyl-5-acylthiophene | wikipedia.org |

Metalation, particularly lithiation, of substituted thiophenes is a powerful synthetic tool for introducing a wide range of functional groups. The reaction of 2-alkylthiophenes with organolithium reagents, such as n-butyllithium, typically results in the deprotonation of the most acidic proton, which is at the C5 position. acs.orgacs.org The resulting 5-lithio-2-alkylthiophene is a versatile nucleophile that can react with various electrophiles.

The regioselectivity of this process can be influenced by factors such as the choice of the organolithium reagent, the solvent, and the presence of directing groups. rsc.org However, for a simple alkyl substituent like the 4-hydroxypentyl group, direct lithiation is expected to proceed with high regioselectivity at the C5 position. It is important to note that the hydroxyl group in the side chain would need to be protected prior to lithiation to prevent it from reacting with the organolithium reagent. researchgate.net

| Substituent at C2 | Lithiation Conditions | Major Lithiated Position | Reference |

|---|---|---|---|

| Alkyl | n-BuLi, THF | C5 | acs.orgacs.org |

| -CH₂OH | 2 eq. n-BuLi, THF | C5 (after protection) | researchgate.net |

| -COOH | 2 eq. LDA, THF | C5 (after protection) | rsc.org |

Transition metal-catalyzed cross-coupling reactions are indispensable for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applied to thiophene derivatives. mdpi.comrsc.orgnih.gov To participate in these reactions, the thiophene ring must first be functionalized with a suitable group, typically a halogen or a metal-containing moiety. For this compound, this would involve initial halogenation (e.g., bromination at the C5 position) or metalation.

Commonly employed cross-coupling reactions for thiophenes include the Suzuki-Miyaura and Stille couplings. rsc.orgchemicalforums.com The Suzuki-Miyaura reaction involves the coupling of a thienylboronic acid or ester with an organic halide in the presence of a palladium catalyst and a base. nih.govacs.orgnih.gov The Stille coupling, on the other hand, utilizes a thienylstannane and an organic halide, also with a palladium catalyst. rsc.orgchemicalforums.com These reactions are highly efficient and tolerate a wide range of functional groups, making them valuable for the synthesis of complex thiophene-containing molecules.

| Reaction Name | Thiophene Reagent | Coupling Partner | Catalyst | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Thienylboronic acid/ester | Aryl/vinyl halide | Pd(0) complexes | nih.govacs.orgnih.gov |

| Stille | Thienylstannane | Aryl/vinyl halide | Pd(0) complexes | rsc.orgchemicalforums.com |

| Kumada | Thienyl-Grignard reagent | Aryl/vinyl halide | Ni or Pd complexes | rsc.org |

Reactivity of the Secondary Hydroxyl Functional Group

The secondary hydroxyl group on the pentyl side chain of this compound offers a distinct site for chemical modification, independent of the thiophene ring.

The hydroxyl group of an alcohol is a poor leaving group. ucsb.edu Therefore, for nucleophilic substitution to occur, it must first be converted into a good leaving group. This can be achieved by protonation of the alcohol under acidic conditions, which forms an oxonium ion, or by converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. libretexts.orgchemistrysteps.comlibretexts.org

Once activated, the carbon bearing the leaving group becomes susceptible to attack by a nucleophile. For a secondary alcohol like this compound, both SN1 and SN2 mechanisms are possible. chemguide.co.ukmakingmolecules.comlibretexts.org The SN1 mechanism proceeds through a carbocation intermediate and is favored by polar protic solvents and weakly basic nucleophiles. libretexts.orglibretexts.org The SN2 mechanism involves a backside attack by the nucleophile in a single concerted step and is favored by strong, non-bulky nucleophiles and polar aprotic solvents. libretexts.orgsolubilityofthings.com The choice of reaction conditions and the nature of the nucleophile will determine which pathway predominates. chemguide.co.ukmakingmolecules.com

| Mechanism | Key Features | Stereochemistry | Favored By | Reference |

|---|---|---|---|---|

| SN1 | Two-step, carbocation intermediate | Racemization | Weak nucleophiles, polar protic solvents | libretexts.orglibretexts.org |

| SN2 | One-step, concerted | Inversion of configuration | Strong nucleophiles, polar aprotic solvents | libretexts.orgsolubilityofthings.com |

The secondary hydroxyl group of this compound can be selectively oxidized to the corresponding ketone, 2-(4-oxopentyl)thiophene. A variety of oxidizing agents can be employed for this transformation. lscollege.ac.inlibretexts.org Milder, more selective reagents are often preferred to avoid over-oxidation or reaction with the thiophene ring. organic-chemistry.orgresearchgate.net

Common reagents for the oxidation of secondary alcohols to ketones include pyridinium chlorochromate (PCC), Dess-Martin periodinane, and Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide (B87167), and a hindered base like triethylamine). lscollege.ac.in Additionally, catalytic methods employing reagents such as TEMPO with a co-oxidant are also effective and offer a more environmentally friendly approach. organic-chemistry.org The choice of oxidant will depend on the desired reaction scale, functional group tolerance, and experimental conditions.

| Reagent/System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temperature | Mild, selective, avoids over-oxidation | lscollege.ac.in |

| Dess-Martin Periodinane | CH₂Cl₂, room temperature | Mild, neutral conditions, high yields | lscollege.ac.in |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, low temperature | Mild, avoids heavy metals | lscollege.ac.in |

| TEMPO/NaOCl | CH₂Cl₂/H₂O, 0 °C | Catalytic, mild | organic-chemistry.org |

Dehydration Reactions and Olefin Formation

The secondary alcohol functionality in this compound allows for dehydration reactions to form various olefinic products. The regioselectivity of this elimination reaction is highly dependent on the reaction conditions, particularly the nature of the acid catalyst and the temperature.

Under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Subsequent elimination of water can proceed via different pathways, leading to a mixture of isomeric olefins. The two primary products expected from the dehydration of this compound are 2-(pent-3-en-2-yl)thiophene and 2-(pent-4-en-2-yl)thiophene. The formation of the thermodynamically more stable, more substituted internal alkene (Zaitsev's rule) is generally favored over the terminal alkene (Hofmann product).

Table 1: Potential Olefinic Products from the Dehydration of this compound

| Product Name | Structure | Comments |

| 2-(pent-3-en-2-yl)thiophene | Thiophene ring attached to a pentene chain with a double bond between C3 and C4. | Typically the major product under thermodynamic control. Can exist as E/Z isomers. |

| 2-(pent-4-en-2-yl)thiophene | Thiophene ring attached to a pentene chain with a terminal double bond. | Generally the minor product, favored by sterically hindered bases or lower temperatures. |

Research into the dehydration of similar alcohol-containing thiophene derivatives has shown that the choice of dehydrating agent (e.g., sulfuric acid, phosphoric acid, or heterogeneous catalysts like alumina) can influence the product distribution. For instance, the use of solid acid catalysts can offer advantages in terms of product selectivity and ease of separation.

Synergistic Reactivity of Thiophene and Hydroxyl Moieties

The proximate positioning of the thiophene ring and the hydroxyl group in this compound allows for synergistic reactivity, where both functional groups participate in a concerted or sequential manner. This can lead to the formation of complex polycyclic structures through intramolecular reactions.

Intramolecular cyclization of this compound can be induced under strongly acidic conditions. The hydroxyl group can be eliminated to form a secondary carbocation on the pentyl chain. This carbocation can then be attacked by the electron-rich thiophene ring, leading to an electrophilic aromatic substitution reaction that forms a new ring. The regioselectivity of this cyclization is directed by the position of the carbocation and the relative reactivity of the different positions on the thiophene ring.

Attack at the adjacent C3 position of the thiophene ring would lead to the formation of a six-membered ring fused to the thiophene, resulting in a tetrahydrobenzothiophene derivative. This type of cyclization is a powerful tool for the synthesis of rigid, polycyclic aromatic systems. The stability of the resulting carbocation intermediate and the steric strain of the transition state are key factors in determining the feasibility and outcome of such reactions. Studies on similar thiophene-containing molecules have demonstrated the utility of olefinic cyclization reactions in constructing steroid-like frameworks, highlighting the potential for complex molecular architectures. researchgate.net

Tandem reactions involving this compound can be designed to achieve significant molecular complexity in a single synthetic operation. For example, a reaction sequence could be initiated by the oxidation of the secondary alcohol to a ketone. The resulting 2-(4-oxopentyl)thiophene could then undergo a variety of subsequent transformations.

One potential tandem reaction is an intramolecular condensation. Under basic or acidic conditions, the enolate or enol form of the ketone can attack the thiophene ring, though this is generally less favorable than cyclization onto a more electrophilic center. A more plausible tandem sequence involves the conversion of the ketone into a more reactive intermediate. For instance, the formation of an enamine or enol ether could be followed by an intramolecular cyclization, potentially catalyzed by a transition metal.

Another approach involves the initial functionalization of the thiophene ring, for example, through lithiation followed by reaction with an electrophile. The modified thiophene derivative could then undergo a subsequent reaction involving the hydroxyl group, such as an intramolecular etherification or esterification, to form a macrocyclic structure.

Elucidation of Reaction Mechanisms and Kinetics for Transformations of this compound

The study of reaction mechanisms and kinetics for the transformations of this compound is essential for optimizing reaction conditions and controlling product selectivity.

For the dehydration reaction , kinetic studies would involve monitoring the disappearance of the starting material and the appearance of the olefin products over time under various catalytic conditions. This could be achieved using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy. The determination of activation parameters, such as the activation energy (Ea), can provide insights into the transition state of the rate-determining step. tue.nl For example, a lower activation energy would be expected for the formation of the more stable internal alkene.

In the case of intramolecular cyclization , mechanistic elucidation would focus on identifying the key intermediates, such as the carbocation formed after dehydration. Isotopic labeling studies, where a deuterium atom is strategically placed on the pentyl chain, could be used to trace the reaction pathway and identify any rearrangement processes. Computational modeling, using density functional theory (DFT), can also be a powerful tool to calculate the energies of intermediates and transition states, thereby predicting the most likely reaction pathway.

Table 2: Key Parameters in Mechanistic and Kinetic Studies

| Reaction Type | Key Parameters to Investigate | Experimental Techniques |

| Dehydration | Rate constants, activation energy, product distribution vs. time, catalyst effect. | GC, NMR, Temperature-controlled reactor. |

| Intramolecular Cyclization | Identification of intermediates, regioselectivity, stereoselectivity, isotopic effects. | NMR, Mass Spectrometry, Isotopic labeling, DFT calculations. |

| Tandem Reactions | Rate-determining step, concentration profiles of intermediates, catalyst turnover frequency. | In-situ IR, HPLC, Kinetic modeling. |

A thorough investigation of these mechanistic and kinetic aspects will enable the rational design of synthetic routes to a wide array of novel thiophene derivatives starting from this compound.

Computational Investigations and Theoretical Studies of 2 4 Hydroxypentyl Thiophene

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations, which solve approximations of the Schrödinger equation, are fundamental for determining the electronic properties and relative energies of a molecule. nih.gov These methods provide a static, time-independent picture of the molecule's preferred structure and electron distribution.

Density Functional Theory (DFT) is a robust and widely used quantum chemical method for calculating the electronic structure of molecules. researchgate.net It offers a favorable balance between computational cost and accuracy.

For 2-(4-Hydroxypentyl)thiophene, a DFT calculation would begin by optimizing the molecule's geometry. This process systematically adjusts the positions of all atoms to find the arrangement with the lowest possible energy, known as the ground-state geometry. From this optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles are determined. The calculation also yields the molecule's total electronic energy, which is a crucial indicator of its thermodynamic stability. nih.gov A common approach involves using a hybrid functional, such as B3LYP, paired with a basis set like 6-311G(d,p), which has proven effective for organic molecules containing sulfur. mdpi.com

Table 1: Illustrative Data from DFT Geometry Optimization This table illustrates the type of data obtained from a DFT geometry optimization. Actual values would require a specific calculation to be performed.

| Parameter | Description | Hypothetical Calculated Value |

| Total Energy | The total electronic energy of the optimized molecule in its ground state. | Value in Hartrees (a.u.) |

| Dipole Moment | A measure of the molecule's overall polarity arising from charge separation. | Value in Debye |

| Key Bond Lengths | The distance between specific atoms, e.g., C-S in the thiophene (B33073) ring, C-O of the alcohol. | Value in Angstroms (Å) |

| Key Bond Angles | The angle formed by three connected atoms, e.g., C-S-C in the thiophene ring. | Value in Degrees (°) |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons. Regions of the molecule with a high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the innermost orbital without electrons and is associated with the ability to accept electrons. Regions with high LUMO density are prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more easily excitable and more reactive. researchgate.netnih.gov For this compound, the HOMO is expected to be primarily located on the electron-rich thiophene ring, while the LUMO may be distributed across the ring and parts of the side chain.

Table 2: Illustrative Data from FMO Analysis This table illustrates the type of data obtained from an FMO analysis. Actual values would require a specific calculation.

| Parameter | Description | Hypothetical Calculated Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Value in electron volts (eV) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Value in electron volts (eV) |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO (ELUMO - EHOMO). | Value in electron volts (eV) |

A significant strength of quantum chemical calculations is the ability to predict spectroscopic data. researchgate.net These predictions serve two primary purposes: they help in the interpretation of experimental spectra and validate the accuracy of the computed molecular structure.

Infrared (IR) Spectroscopy: DFT calculations can compute vibrational frequencies, which correspond to the peaks in an IR spectrum. mdpi.com For this compound, this would predict characteristic stretching frequencies for the O-H bond of the alcohol, the C-H bonds of the alkyl chain and thiophene ring, and the C-S stretching and ring deformation modes unique to thiophene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR chemical shifts (¹H and ¹³C) can be calculated and compared to experimental results to confirm the molecular structure.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) can be used to calculate the electronic transition energies, which correspond to absorption maxima in a UV-Vis spectrum. This provides insight into the molecule's electronic excitations, such as π → π* transitions within the thiophene ring. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum chemistry provides a static view, Molecular Dynamics (MD) simulations are used to model the physical movements and conformational changes of atoms and molecules over time. mdpi.comreadthedocs.io This is particularly important for flexible molecules like this compound.

The five-carbon side chain of this compound is flexible due to rotation around its single bonds. This flexibility means the molecule can exist in many different three-dimensional shapes, or conformations. MD simulations can explore this "conformational landscape" to identify the most stable, low-energy conformations. nih.govnih.gov The simulations would reveal the preferred orientations of the hydroxypentyl chain relative to the thiophene ring and identify any significant intramolecular interactions, such as potential hydrogen bonding between the hydroxyl group's hydrogen and the sulfur atom's lone pair electrons.

The behavior and preferred conformation of a molecule can be significantly influenced by its environment, especially the solvent. nih.govnih.gov MD simulations can explicitly model the surrounding solvent molecules (e.g., water, chloroform, or hexane) to study these interactions. rsc.org

In a polar solvent like water: The solvent molecules would likely form hydrogen bonds with the hydroxyl group of the side chain. This interaction could stabilize more extended conformations of the chain and influence its dynamic motion. aps.org

In a nonpolar solvent like hexane: The solvent would interact weakly with the molecule. In such an environment, intramolecular forces would dominate, potentially favoring folded conformations where the nonpolar alkyl chain interacts with itself to minimize contact with the solvent. nih.gov

By analyzing the simulation trajectories, researchers can understand how the solvent affects the conformational equilibrium and the dynamic behavior of this compound. aps.org

Theoretical Studies on Chemical Reactivity and Reaction Mechanisms

Theoretical studies are crucial for understanding the intrinsic properties of a molecule, predicting its reactivity, and mapping out the intricate details of its chemical transformations. By employing quantum chemical computations, researchers can model molecular structures, determine their energies, and explore the potential energy surfaces of reactions. While specific computational studies detailing the reaction mechanisms for this compound are not extensively available in the reviewed literature, the principles of such investigations as applied to thiophene derivatives are well-established.

Identification and Characterization of Transition States

In chemical reactions, a transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point. It is an ephemeral, unstable state that is not directly observable but is critical for determining the rate of a reaction. Computational chemistry provides powerful tools to locate and characterize these transition states.

Methodologies such as Density Functional Theory (DFT) and ab initio calculations are used to map the potential energy surface of a proposed reaction. By identifying saddle points on this surface, scientists can determine the geometry and energy of the transition state. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. For a compound like this compound, this analysis would be instrumental in understanding mechanisms such as electrophilic substitution on the thiophene ring or reactions involving the hydroxyl group on the pentyl side chain.

Elucidation of Reaction Pathways and Energy Barriers

Once transition states are identified, the entire reaction pathway from reactants to products can be elucidated. This pathway represents the minimum energy route for a chemical transformation. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. A higher energy barrier corresponds to a slower reaction rate, as fewer molecules will possess sufficient energy to overcome it.

Computational studies can map out these pathways for various potential reactions, such as the synthesis of thiophene derivatives via cross-coupling reactions. juniperpublishers.com For instance, in a Stille cross-coupling reaction to synthesize a thiophene derivative, theoretical calculations could model the oxidative addition, transmetalation, and reductive elimination steps, calculating the energy barriers for each. juniperpublishers.com This provides deep insight into the reaction mechanism and can help in optimizing reaction conditions by identifying the rate-determining step. Such studies on related thiophene compounds have been crucial for the synthesis of complex molecules. juniperpublishers.com

In Silico Prediction of Biological Activities

In silico methods use computer simulations to predict the biological activities of chemical compounds. These approaches are vital in modern drug discovery for screening large libraries of molecules, prioritizing candidates for synthesis, and understanding drug-target interactions at a molecular level, thereby reducing the time and cost of development. jocpr.comnih.gov

Molecular Docking Simulations for Ligand-Target Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This allows researchers to model the interaction between a potential drug molecule and its biological target. The primary goal is to predict the binding mode and affinity, often represented by a scoring function that estimates the strength of the interaction (e.g., in kcal/mol). japsonline.com

Thiophene derivatives have been the subject of numerous molecular docking studies to explore their potential as therapeutic agents. mdpi.comnih.govnih.gov These studies have investigated the binding of thiophene-containing compounds to a wide range of protein targets, including those involved in cancer, inflammation, and neurodegenerative diseases. mdpi.comnih.govnih.gov For example, docking studies have shown that thiophene derivatives can fit into the binding sites of enzymes like cholinesterases, kinases, and proteases. japsonline.comnih.gov The interactions stabilizing the ligand-protein complex often involve hydrogen bonds, hydrophobic interactions, and π-π stacking between the thiophene ring and aromatic amino acid residues in the protein's active site. nih.gov While specific docking data for this compound is limited, its structure suggests potential interactions via its hydroxyl group (hydrogen bonding) and the thiophene ring (hydrophobic and aromatic interactions).

Below is a table summarizing molecular docking findings for various thiophene derivatives against different protein targets, illustrating the common practice in the field.

| Thiophene Derivative Class | Protein Target | Key Findings/Binding Score | Reference |

| Thiophene-based pyrazolines | Epidermal Growth Factor Receptor (EGFR) | Binding energies ranged from -7.6 to -8.8 kcal/mol, indicating strong affinity. | japsonline.com |

| Thiophene-2-carboxylic acid | Cyclooxygenase (COX) | Predicted to act as an inhibitor against inflammation based on binding affinity. | nih.gov |

| 2,3-dihydro-1,5-benzothiazepine with thiophene | Butyrylcholinesterase (BChE) | High affinity attributed to hydrophobic interactions with the thiophene moiety. | nih.gov |

| Thiophene-based CXCR4 antagonists | CXCR4 Receptor | In silico modeling showed key residue interactions contributing to antagonist activity. | nih.gov |

Prediction of Activity Spectra for Substances (PASS) Analysis for Probable Biological Profiles

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts a wide range of biological activities for a given chemical structure. The prediction is based on a comparison of the input structure with a large training set of known bioactive compounds. The output is a list of potential biological activities, each with a probability value (Pa for "probably active" and Pi for "probably inactive").

PASS analysis can screen a compound like this compound against thousands of biological activities, including pharmacological effects, mechanisms of action, and specific toxicities. This allows for a rapid assessment of its likely biological profile, helping to identify potential therapeutic applications or off-target effects early in the drug discovery process. For example, many thiophene derivatives have been found to possess a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.comresearchgate.net A PASS analysis would help to narrow down which of these, or other unforeseen activities, might be most prominent for the specific structure of this compound.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Modeling via Computational Approaches

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity. jocpr.comnih.gov SAR provides qualitative relationships, for instance, noting that the presence of a specific functional group enhances activity. QSAR goes a step further by creating mathematical models that quantitatively link variations in physicochemical properties (described by molecular descriptors) to changes in biological activity. jocpr.comlaccei.org

To build a QSAR model, a set of structurally related compounds with known activities is required. nih.gov Molecular descriptors, which are numerical representations of chemical information (e.g., electronic, steric, hydrophobic properties), are calculated for each compound. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to develop an equation that relates these descriptors to the observed activity. nih.govlaccei.org The predictive power of the model is assessed through rigorous validation techniques. jocpr.comnih.gov

QSAR studies on thiophene derivatives have been instrumental in designing more potent compounds. researchgate.net For example, a 3D-QSAR model was developed for combretastatin-based thiophene derivatives to optimize their antitumor activity. researchgate.net The model provided insights into the structural features essential for high potency, guiding the design of new analogues. researchgate.net

The table below shows representative statistical parameters for a 3D-QSAR model developed for a series of thiophene analogues, demonstrating the robustness of such models.

| Statistical Parameter | Value | Description |

| q² (Cross-validated r²) | 0.7213 | Measures the predictive ability of the model during internal cross-validation. |

| R² (Non-cross-validated r²) | 0.8311 | Measures the goodness of fit for the training set data. |

| F-value | 49.2 | A high F-value indicates a statistically significant regression model. |

| Pearson-r | 0.8722 | Measures the correlation between the predicted and observed activities for the test set. |

| (Data adapted from a 3D-QSAR study on thiophene derivatives as anticancer agents. researchgate.net) |

Exploration of Biological Activities of 2 4 Hydroxypentyl Thiophene and Its Derivatives: in Vitro and in Silico Research

In Vitro Biological Activity Screening

In vitro studies provide a foundational understanding of the biological effects of chemical compounds in a controlled laboratory setting. For thiophene (B33073) derivatives, these investigations have spanned antioxidant, enzyme-inhibiting, antimicrobial, and cytotoxic activities.

Assessment of Antioxidant Activity via Established Assays

Thiophene derivatives have been evaluated for their antioxidant properties, which is the ability to neutralize harmful free radicals. The antioxidant capacity is a significant area of research, as oxidative stress is implicated in various disease processes.

A study on novel thiophene-2-carboxamide derivatives utilized the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay to measure antioxidant activity. The results indicated that 3-amino thiophene-2-carboxamide derivatives showed the most significant antioxidant activity, with one compound in particular (7a) exhibiting a 62.0% inhibition, which was comparable to the standard antioxidant, ascorbic acid (88.44%). In contrast, 3-hydroxy and 3-methyl thiophene-2-carboxamide derivatives displayed moderate and low antioxidant activities, respectively.

Another study focused on tetrahydrobenzo[b]thiophene derivatives, assessing their total antioxidant capacity using the phosphomolybdenum method. Several synthesized compounds demonstrated significant antioxidant potential, comparable to the standard, ascorbic acid, suggesting their potential as candidates for addressing conditions related to oxidative stress.

Structure-activity relationship (SAR) studies suggest that the type and position of substituent groups on the thiophene ring are crucial for antioxidant activity. For instance, the presence of an amino group appears to enhance antioxidant capacity more than hydroxyl or methyl groups.

Table 1: Antioxidant Activity of Selected Thiophene Derivatives

| Compound Class | Assay | Key Finding | Reference |

|---|---|---|---|

| Thiophene-2-carboxamide derivatives | ABTS | 3-amino derivatives showed higher activity (up to 62.0% inhibition) than 3-hydroxy or 3-methyl derivatives. | |

| Tetrahydrobenzo[b]thiophene derivatives | Phosphomolybdenum | Compounds 1, 16, and 17 showed significant antioxidant potency comparable to ascorbic acid. |

Enzyme Inhibition Studies (e.g., relevant metabolic enzymes, without therapeutic claims)

The ability of thiophene derivatives to inhibit specific enzymes is a key area of investigation. Such inhibition can modulate metabolic pathways.

Novel substituted thiophene derivatives have been identified as effective inhibitors of human carbonic anhydrase (hCA) I and II isozymes and acetylcholinesterase (AChE). The inhibition constants (Ki) for these compounds were in the nanomolar range, indicating potent inhibition. Specifically, Ki values ranged from 447.28 to 1004.65 nM for hCA I, 309.44 to 935.93 nM for hCA II, and a highly potent 0.28 to 4.01 nM for AChE.

In another study, thiophene-2-sulfonamide (B153586) derivatives were investigated for their effects on lactoperoxidase (LPO), a naturally occurring antibacterial enzyme. One compound, 5-(2-thienylthio)thiophene-2-sulfonamide, showed the strongest competitive inhibition with an IC50 value of 3.4 nM and a Ki value of 2 ± 0.6 nM.

Furthermore, certain 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives were evaluated as inhibitors of Pyruvate Dehydrogenase Kinase 1 (PDK1) and Lactate Dehydrogenase A (LDHA), enzymes involved in glucose metabolism. Compound 1b was the most active inhibitor against both PDK1 and LDHA, with IC50 values of 57.10 µg/mL and 64.10 µg/mL, respectively.

Evaluation of Antimicrobial Activity (e.g., antibacterial, antifungal, antiviral assays)

The antimicrobial potential of thiophene derivatives against various pathogens, including drug-resistant strains, is an active field of research.